![molecular formula C14H15NO2 B6343295 1-Methyl-1H-indole-3-carboxylic acid but-3-enyl ester CAS No. 1033692-99-7](/img/structure/B6343295.png)
1-Methyl-1H-indole-3-carboxylic acid but-3-enyl ester
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Overview
Description
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . They are known to be biologically active compounds used for the treatment of various disorders in the human body .
Mode of Action
These effects can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives, in general, are known to influence a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities and have been used in the treatment of various disorders .
Advantages and Limitations for Lab Experiments
1-Methyl-1H-indole-3-carboxylic acid but-3-enyl ester has several advantages for use in laboratory experiments. It is a relatively inexpensive compound to synthesize, and it is easily purified. In addition, the reaction conditions for the synthesis of this compound are mild, and the overall yield of the reaction is typically high. However, there are some limitations to using this compound in laboratory experiments. This compound is a relatively unstable compound, and it can decompose if not stored properly. In addition, this compound can be toxic if ingested, and it should be handled with caution.
Future Directions
The potential future directions for 1-Methyl-1H-indole-3-carboxylic acid but-3-enyl ester research are numerous. Further studies are needed to fully understand the mechanism of action of this compound, and to determine its potential therapeutic applications. In addition, further research is needed to identify other potential applications of this compound, such as in the synthesis of natural products and other complex molecules. Finally, further studies are needed to investigate the possible toxicity of this compound, and to develop methods to reduce its toxicity.
Synthesis Methods
1-Methyl-1H-indole-3-carboxylic acid but-3-enyl ester is synthesized by a two-step process. The first step involves the condensation of 1-methyl-1H-indole-3-carboxylic acid (MCIA) with but-3-enyl bromide in the presence of a base, such as potassium carbonate or sodium hydroxide, to form this compound. The second step is the hydrolysis of the ester to form MCIA and but-3-enol. The overall yield of the reaction is typically high, with yields of up to 95% reported.
Scientific Research Applications
1-Methyl-1H-indole-3-carboxylic acid but-3-enyl ester has a wide range of scientific research applications. It is used as a synthetic intermediate in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and other specialty chemicals. In addition, this compound is an important building block for the synthesis of natural products and other complex molecules. In the field of biochemistry, this compound is used as a substrate for the study of enzymes involved in the metabolism of indole derivatives. This compound has also been used to study the pharmacological effects of indole derivatives, and to investigate the role of indole derivatives in various physiological processes.
properties
IUPAC Name |
but-3-enyl 1-methylindole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-3-4-9-17-14(16)12-10-15(2)13-8-6-5-7-11(12)13/h3,5-8,10H,1,4,9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGROZLLHXKXHRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)OCCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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